1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate
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Overview
Description
1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate is an organic compound that features a tert-butylamino group, a ketone, and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate typically involves the reaction of tert-butylamine with a suitable precursor, such as a butanone derivative, followed by esterification with 4-methylbenzoic acid. The reaction conditions often include the use of catalysts and solvents to facilitate the process. For example, the use of flow microreactor systems has been shown to be efficient and sustainable for the synthesis of similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of microreactor technology can enhance the efficiency and sustainability of the production process, making it more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butylamino)-1-oxobutan-2-yl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The tert-butylamino group can interact with biological receptors, while the ketone and ester groups can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butylbenzene: Shares the tert-butyl group but lacks the amino and ester functionalities.
4-Methylbenzoic acid: Contains the methylbenzoate moiety but lacks the tert-butylamino and ketone groups.
tert-Butylamine: Contains the tert-butylamino group but lacks the ketone and ester functionalities.
Properties
CAS No. |
83859-72-7 |
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Molecular Formula |
C16H23NO3 |
Molecular Weight |
277.36 g/mol |
IUPAC Name |
[1-(tert-butylamino)-1-oxobutan-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C16H23NO3/c1-6-13(14(18)17-16(3,4)5)20-15(19)12-9-7-11(2)8-10-12/h7-10,13H,6H2,1-5H3,(H,17,18) |
InChI Key |
BVXMOKMBUPXOJY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(C)(C)C)OC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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